N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide
Overview
Description
N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide is a useful research compound. Its molecular formula is C15H14ClN3O2 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis and Catalytic Applications
A study by Zhang Qun-feng (2008) highlighted the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production. The research introduced a novel Pd/C catalyst with high activity and selectivity, which could be relevant for synthesizing related compounds like N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide in more environmentally friendly ways Zhang Qun-feng, 2008.
Corrosion Inhibition
Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel, highlighting the potential of this compound-like structures in corrosion inhibition. The study found that such compounds could significantly enhance corrosion resistance, making them valuable in materials science and engineering applications Paul, Yadav, & Obot, 2020.
Synthesis of N-Heterocycles
Research by de Figueiredo et al. (2006) on the cyclization of amino alcohols to substituted azetidines and other N-heterocycles could provide insights into synthesizing complex structures like this compound. Their method avoids toxic reagents and tolerates various functional groups, which could be applicable in synthesizing pharmaceuticals and fine chemicals de Figueiredo, Fröhlich, & Christmann, 2006.
Molecular Docking and Anticancer Agents
Tiwari et al. (2016) reported the synthesis of novel thiadiazolopyrimidine derivatives with anticancer activities, evaluated through in-vitro assays and molecular docking. The structure-activity relationships explored in this study could be relevant for understanding the biological activities of this compound and its analogs, especially in developing targeted anticancer therapies Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016.
Future Directions
Properties
IUPAC Name |
N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-21-14-8-6-13(7-9-14)17-10-18-19-15(20)11-2-4-12(16)5-3-11/h2-10H,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFCUWRPWHUAPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CNNC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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